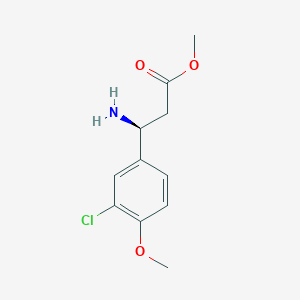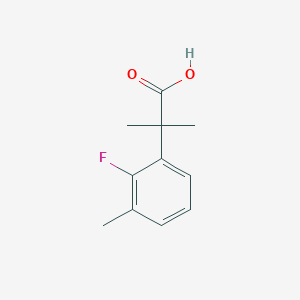
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a difluoroethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-chloropyridine-3-carbaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the difluoroethanol group to a difluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoroacetaldehyde or 2-(6-chloropyridin-3-yl)-2,2-difluoroacetone.
Reduction: Formation of 2-(6-chloropyridin-3-yl)-2,2-difluoromethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of difluoroethanol groups.
Biology: Investigated for its potential as a bioactive compound. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chlorine atom on the pyridine ring may also play a role in the compound’s reactivity and binding affinity to certain targets.
類似化合物との比較
Similar Compounds
2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of a difluoroethanol group.
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Contains an imidazolidin-2-imine group instead of a difluoroethanol group.
Uniqueness
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
2-(6-chloropyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
InChIキー |
OQQOZZSGUMKRFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(CO)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


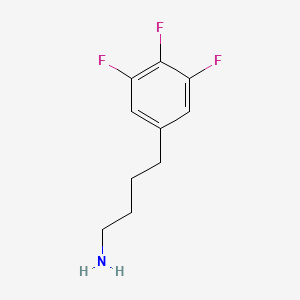
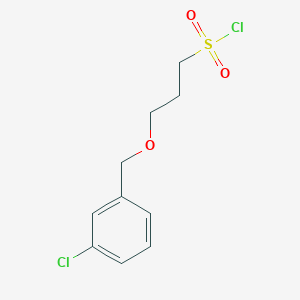
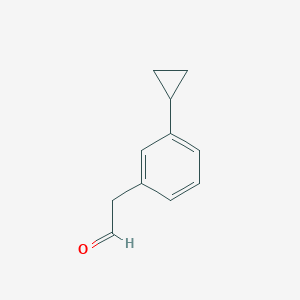



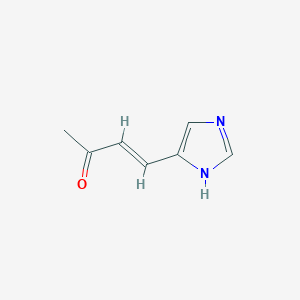

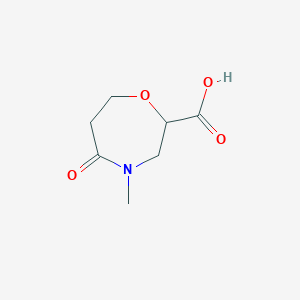
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
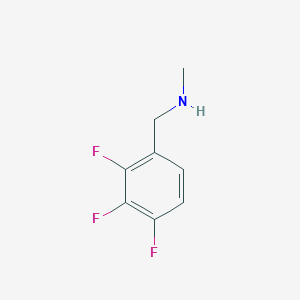
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
